molecular formula C23H24FN5OS B2809079 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-80-5

5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2809079
CAS No.: 851810-80-5
M. Wt: 437.54
InChI Key: PFQMQVYFDWAUCW-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a fluorophenyl group, and a thiazolotriazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolotriazole ring.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thiazolotriazole intermediate.

    Attachment of the Benzylpiperazine Moiety: This step involves the reaction of benzylpiperazine with the intermediate compound, often facilitated by a coupling reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger quantities of reagents and solvents.

    Optimization of reaction parameters: Temperature, pressure, and reaction time.

    Purification processes: Techniques such as recrystallization, chromatography, and distillation to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

Compared to similar compounds, 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5OS/c1-16-25-23-29(26-16)22(30)21(31-23)20(18-7-9-19(24)10-8-18)28-13-11-27(12-14-28)15-17-5-3-2-4-6-17/h2-10,20,30H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQMQVYFDWAUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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